3,3'-Dichlorodibenzoyl peroxide
Description
3,3'-Dichlorodibenzoyl peroxide is a chlorinated aromatic peroxide primarily utilized as an intermediate or impurity in the synthesis of pharmaceuticals, particularly steroids. Its role in epoxidation reactions—critical for forming oxygen-containing cyclic ethers in drug synthesis—has driven analytical interest. For instance, a UV spectrophotometric method (absorbance at 286 nm) was developed to quantify this compound as an impurity in 3-chloroperbenzoic acid, demonstrating its trace-level significance in synthetic workflows . The method leverages selective extraction with aqueous alkali and chloroform, adhering to Beer's law in the 0–10% impurity range with high precision (relative standard deviation ±0.43% at 2% impurity) .
Properties
CAS No. |
845-30-7 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
(3-chlorobenzoyl) 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI Key |
XBDOGXHLESIJJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |
Other CAS No. |
845-30-7 |
Synonyms |
3,3'-dichlorodibenzoyl peroxide 3,3-DDBP |
Origin of Product |
United States |
Comparison with Similar Compounds
2,2'-Dichlorodibenzoyl Peroxide (CAS 3033-73-6)
4,4'-Dichlorobenzil (CAS 3457-46-3)
- Structural Features : A diketone (ethanedione) with para-chlorine substituents, differing functionally from peroxides.
- Physicochemical Properties :
- Molecular Formula: C₁₄H₈Cl₂O₂
- Molecular Weight: 295.12 g/mol (calculated).
- Applications : Primarily employed in coordination chemistry and as a ligand precursor. The absence of a peroxide bond renders it less reactive in radical-mediated processes compared to 3,3'-dichlorodibenzoyl peroxide .
Dibenzoyl Peroxide (Non-Chlorinated Analog)
- Structural Features : Unsubstituted benzoyl groups linked by a peroxide bond.
- Key Differences :
- Higher thermal instability due to the absence of electron-withdrawing chlorine substituents.
- Widely used in polymer industries (e.g., polystyrene production) and acne treatments, contrasting with the niche pharmaceutical applications of chlorinated derivatives.
Data Table: Comparative Properties
Key Research Findings
- Stability and Reactivity :
- 3,3'-Isomer : Meta-substitution likely enhances thermal stability compared to ortho-substituted analogs due to reduced steric strain. This positions it as a preferable choice in controlled epoxidation reactions .
- 2,2'-Isomer : Steric hindrance from ortho-chlorine may accelerate decomposition, limiting its utility in high-temperature syntheses .
- Analytical Differentiation :
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